molecular formula C7H3BrFIO2 B3247176 4-Bromo-2-fluoro-3-iodobenzoic acid CAS No. 1809157-98-9

4-Bromo-2-fluoro-3-iodobenzoic acid

Cat. No.: B3247176
CAS No.: 1809157-98-9
M. Wt: 344.9 g/mol
InChI Key: YDNPCHHGFQLTOG-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-iodobenzoic acid (C₇H₄BrFIO₂) is a polyhalogenated benzoic acid derivative characterized by bromine, fluorine, and iodine substituents at positions 4, 2, and 3, respectively, on the aromatic ring. This compound’s molecular weight is approximately 326.92 g/mol, with a density estimated at ~1.8 g/cm³ (based on structurally similar analogs) . The presence of three distinct halogens confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development .

Properties

IUPAC Name

4-bromo-2-fluoro-3-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNPCHHGFQLTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101282414
Record name Benzoic acid, 4-bromo-2-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809157-98-9
Record name Benzoic acid, 4-bromo-2-fluoro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809157-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-bromo-2-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Bromo-2-fluoro-3-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination, fluorination, and iodination of benzoic acid derivatives. The reaction conditions often involve the use of bromine, fluorine, and iodine sources under controlled temperatures and solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-Bromo-2-fluoro-3-iodobenzoic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-fluoro-3-iodobenzoic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms and carboxylic acid group play crucial roles in determining its reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 4-bromo-2-fluoro-3-iodobenzoic acid can be contextualized by comparing it with structurally related halogenated benzoic acids:

Table 1: Comparative Analysis of Halogenated Benzoic Acid Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound Br (4), F (2), I (3) C₇H₄BrFIO₂ 326.92 Not reported Cross-coupling reactions, drug synthesis
4-Bromo-3-fluorobenzoic acid Br (4), F (3) C₇H₄BrFO₂ 219.01 153–155 Intermediate for agrochemicals
4-Bromo-2-iodobenzoic acid Br (4), I (2) C₇H₄BrIO₂ 326.91 Not reported Catalyzed ortho-iodination reactions
5-Bromo-2-chlorobenzoic acid Br (5), Cl (2) C₇H₄BrClO₂ 235.46 187–190 Polymer additives, dyes
4-Bromo-3-chlorobenzoic acid Br (4), Cl (3) C₇H₄BrClO₂ 235.47 210–212 Pharmaceutical intermediates

Key Findings:

Substituent Effects on Reactivity :

  • The iodine at position 3 in the target compound enhances its utility in Ullmann-type coupling and Suzuki-Miyaura reactions due to iodine’s superior leaving group ability compared to bromine or chlorine .
  • In contrast, 4-bromo-3-fluorobenzoic acid (Br at 4, F at 3) is less reactive in cross-coupling but is favored in electrophilic substitutions for agrochemical synthesis .

5-Bromo-2-chlorobenzoic acid (Cl at 2) exhibits lower molecular symmetry, leading to higher melting points (~187–190°C) compared to the target compound .

Pharmaceutical Relevance: While 4-bromo-3-chlorobenzoic acid is directly used in drug synthesis (e.g., nonsteroidal anti-inflammatory agents) , the target compound’s trifunctional halogenation makes it a candidate for multi-step derivatization in oncology and radiopharmaceuticals .

Biological Activity

4-Bromo-2-fluoro-3-iodobenzoic acid (C₇H₄BrFIO₂) is an aromatic compound characterized by the presence of three halogen substituents on a benzoic acid framework. Its molecular weight is approximately 266.01 g/mol, and it typically appears as a white to light yellow crystalline powder with a melting point ranging from 208 to 213 °C . The unique arrangement of bromine, fluorine, and iodine atoms significantly influences its chemical properties and potential biological activities.

Anti-inflammatory Effects

Research into related compounds suggests that this compound may also possess anti-inflammatory properties. Similar halogenated benzoic acids have been implicated in the inhibition of pro-inflammatory cytokines and mediators, potentially contributing to reduced inflammation in biological systems.

Case Studies

  • Synthetic Pathways : One study demonstrated the synthesis of this compound via the reaction of 2-fluoro-4-bromotoluene with iodine in the presence of an oxidizing agent. This synthetic route highlights the compound's potential utility in organic synthesis and medicinal chemistry .
  • Reactivity Studies : Interaction studies revealed that this compound exhibits unique reactivity patterns with various chemical species, which could be leveraged for drug development or material science applications. Understanding these interactions is crucial for elucidating its biological mechanisms .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-fluorobenzoic acidC₇H₅BrFLacks iodine; simpler halogenation pattern
6-Bromo-2-fluoro-3-iodobenzoic acidC₇H₄BrFIO₂Different position of bromine and iodine
4-Bromo-3-fluorobenzoic acidC₇H₅BrFOnly fluorine substitution; no iodine present
4-Iodo-2-fluorobenzoic acidC₇H₅FIOContains iodine instead of bromine

This table illustrates how the specific arrangement of halogens can influence both the physical and biological properties of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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